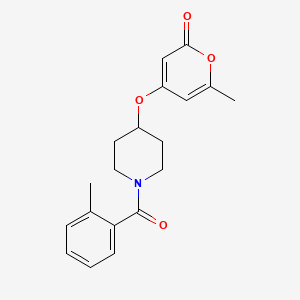![molecular formula C16H9BrN2O B2675562 1-[(3-bromophenyl)carbonyl]-1H-indole-3-carbonitrile CAS No. 189006-38-0](/img/structure/B2675562.png)
1-[(3-bromophenyl)carbonyl]-1H-indole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-bromophenyl)carbonyl]-1H-indole-3-carbonitrile is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-bromophenyl)carbonyl]-1H-indole-3-carbonitrile typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a Friedel-Crafts acylation reaction, where 3-bromobenzoyl chloride reacts with the indole core in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Carbonitrile Group: The nitrile group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole ring is replaced by a cyanide ion.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(3-bromophenyl)carbonyl]-1H-indole-3-carbonitrile can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, where electrophiles such as halogens, nitro groups, or alkyl groups are introduced.
Nucleophilic Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Reduction and Oxidation: The carbonyl and nitrile groups can be reduced to corresponding alcohols or amines, while the indole ring can be oxidized to form various oxidized derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens (chlorine, bromine), nitro compounds, and alkyl halides in the presence of Lewis acids (aluminum chloride, iron(III) chloride).
Nucleophilic Substitution: Reagents such as amines, thiols, and cyanide ions under basic or neutral conditions.
Reduction and Oxidation: Reducing agents such as lithium aluminum hydride, sodium borohydride, and oxidizing agents such as potassium permanganate, chromium trioxide.
Major Products
Electrophilic Aromatic Substitution: Halogenated, nitro-substituted, or alkyl-substituted indole derivatives.
Nucleophilic Substitution: Amino, thio, or cyano-substituted indole derivatives.
Reduction and Oxidation: Reduced alcohols or amines, oxidized indole derivatives.
Applications De Recherche Scientifique
1-[(3-bromophenyl)carbonyl]-1H-indole-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: It is used as a probe to study biological pathways and molecular interactions, especially those involving indole derivatives.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 1-[(3-bromophenyl)carbonyl]-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-(1H-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea: This compound also features a bromophenyl group and an indole core, but with a thiourea linkage instead of a carbonyl and nitrile group.
Indole-3-acetic acid: A naturally occurring plant hormone with an indole core, but with an acetic acid group instead of a bromophenyl and nitrile group.
Uniqueness
1-[(3-bromophenyl)carbonyl]-1H-indole-3-carbonitrile is unique due to its combination of a bromophenyl group, a carbonyl group, and a nitrile group on the indole core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
1-(3-bromobenzoyl)indole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN2O/c17-13-5-3-4-11(8-13)16(20)19-10-12(9-18)14-6-1-2-7-15(14)19/h1-8,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOKCUNNSSRBQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC(=CC=C3)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
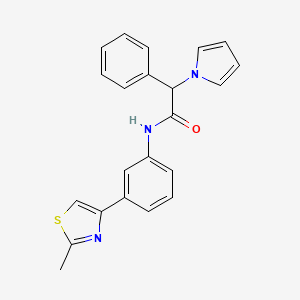
![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzamide](/img/structure/B2675482.png)
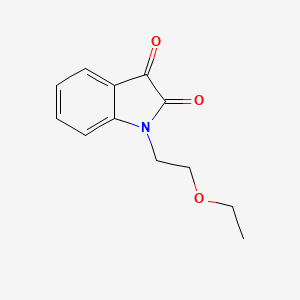
![N-({4-[3-(cyclopropylmethyl)-4-oxoimidazolidine-1-carbonyl]phenyl}methyl)prop-2-enamide](/img/structure/B2675485.png)
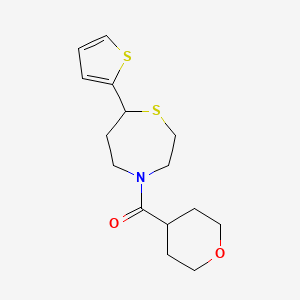
![3-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2675487.png)
![2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2675491.png)
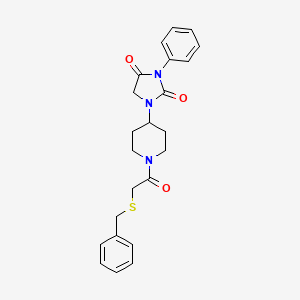
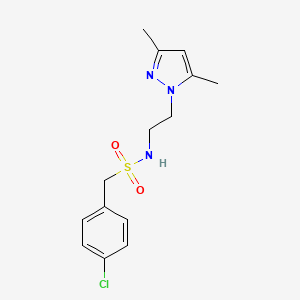
![1-{6'-acetyl-1H,1'H,2H,2'H-[5,5'-biacenaphthylene]-6-yl}ethan-1-one](/img/structure/B2675497.png)
![N-[4,4-Dimethyl-1-(1-methylpyrazol-3-yl)pentyl]prop-2-enamide](/img/structure/B2675499.png)

![N-(4-fluorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2675501.png)
